4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with aniline and phosphoryl chloride to yield the desired oxadiazole compound .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, showing efficacy against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
- 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Uniqueness
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities compared to other similar compounds. Its methylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3 |
InChI Key |
KNQBJBPPBWLEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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